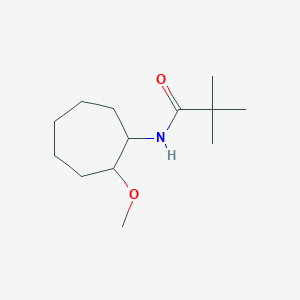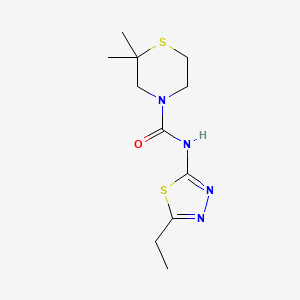
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of cycloalkylamides. It has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anti-convulsant effects. The compound has also been studied for its potential use in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, particularly the voltage-gated sodium channels. The compound has also been found to interact with the GABAergic system, which is involved in the regulation of anxiety and other neurological functions.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the perception of pain. The compound has also been found to increase the activity of the GABAergic system, which is involved in the regulation of anxiety and other neurological functions.
Advantages and Limitations for Lab Experiments
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. The compound has also been found to exhibit potent and selective effects in animal models. However, there are also some limitations associated with the use of this compound. For example, it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide. One potential direction is to further investigate the mechanism of action of the compound, particularly its interactions with the GABAergic system. Another potential direction is to explore the use of the compound in the treatment of other neurological disorders, such as depression and bipolar disorder. Additionally, further research could be conducted to optimize the synthesis and formulation of the compound for use in experimental settings.
Synthesis Methods
The synthesis of N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoyl chloride with 2-methoxycycloheptylamine in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields the desired product in good yield.
Scientific Research Applications
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has been extensively studied for its potential use in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and anxiety. The compound has been found to exhibit potent anti-convulsant and analgesic effects in animal models. It has also been studied for its potential use in the treatment of anxiety disorders, where it has been found to exhibit anxiolytic effects.
Properties
IUPAC Name |
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)12(15)14-10-8-6-5-7-9-11(10)16-4/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGVSUMPPDKTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCCCC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)





![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)

![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
